4,4'-Methylenebis(N,N-dimethylaniline) CAS number 101-61-1
4,4'-Methylenebis(N,N-dimethylaniline) CAS number 101-61-1
An In-Depth Technical Guide to 4,4'-Methylenebis(N,N-dimethylaniline) (CAS No. 101-61-1)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Methylenebis(N,N-dimethylaniline), also known by common synonyms such as Michler's base, Tetrabase, or Arnold's base, is a versatile aromatic amine with the CAS number 101-61-1.[1] Its unique structure, featuring two N,N-dimethylaniline moieties linked by a methylene bridge, makes it a pivotal intermediate in a multitude of synthetic applications. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, key applications, analytical characterization, and critical safety and handling protocols. The content herein is curated to serve as an essential resource for professionals in chemical research, materials science, and pharmaceutical development, offering field-proven insights and detailed experimental frameworks.
Physicochemical Properties and Identification
A foundational understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling. 4,4'-Methylenebis(N,N-dimethylaniline) is typically a crystalline powder, with its color ranging from white to beige or tan.[1][2] Key identifying and physical characteristics are summarized in the table below.
Table 1: Physicochemical Data for 4,4'-Methylenebis(N,N-dimethylaniline)
| Property | Value | Source(s) |
| CAS Number | 101-61-1 | [1] |
| Molecular Formula | C₁₇H₂₂N₂ | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| Appearance | White, light beige or tan powder, crystals, or chunks | [1][2] |
| Melting Point | 88-89 °C (lit.) | [1][2] |
| Boiling Point | 155-157 °C at 0.1 mmHg; ~390 °C at 760 mmHg | [1][3] |
| Flash Point | 178 °C (352.4 °F) - closed cup | [2] |
| Specific Gravity | 1.14 at 20 °C | [4] |
| Solubility | Insoluble in water; Soluble in benzene, ether, acids. | [3][4] |
| InChI Key | JNRLEMMIVRBKJE-UHFFFAOYSA-N | [2] |
| EC Number | 202-959-2 |
Synthesis and Reaction Mechanisms
The industrial synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) is most commonly achieved through the acid-catalyzed condensation of N,N-dimethylaniline with formaldehyde. This electrophilic substitution reaction is a cornerstone of its production, leveraging the high reactivity of the N,N-dimethylaniline ring, which is activated by the electron-donating dimethylamino group.
Underlying Reaction Causality
The reaction proceeds via the formation of an electrophilic intermediate from formaldehyde under acidic conditions. This intermediate, a hydroxymethyl cation or its equivalent, readily attacks the electron-rich para-position of the N,N-dimethylaniline molecule. The resulting benzyl alcohol derivative is then protonated and loses water to form a stabilized carbocation. This carbocation is a potent electrophile that subsequently attacks a second molecule of N,N-dimethylaniline, again at the para-position, to form the final methylene-bridged product. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired 4,4'-isomer and minimize the formation of ortho-substituted byproducts and polymeric materials.
Generalized Synthesis Protocol
The following protocol describes a representative laboratory-scale synthesis.
Objective: To synthesize 4,4'-Methylenebis(N,N-dimethylaniline) via acid-catalyzed condensation.
Materials:
-
N,N-dimethylaniline
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N,N-dimethylaniline and deionized water.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction will occur as the aniline salt forms.
-
Once the mixture has cooled, add the formaldehyde solution dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The solution will typically darken.
-
Cool the mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 9). This step is highly exothermic and should be performed with cooling.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Dry the purified crystals under vacuum.
This is a generalized protocol and requires optimization and adherence to all institutional safety guidelines.
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the acid-catalyzed synthesis.
Caption: Acid-catalyzed synthesis of 4,4'-Methylenebis(N,N-dimethylaniline).
Core Applications in Science and Industry
The utility of 4,4'-Methylenebis(N,N-dimethylaniline) spans multiple domains, primarily due to its reactive amine functionalities and its ability to act as a building block for larger, more complex molecules.
-
Dye and Pigment Synthesis : It is a crucial intermediate in the manufacture of triphenylmethane and other dyes.[2] Its condensation with other aromatic compounds leads to the formation of vibrant colorants used in textiles and paper.[1] It is the reduced form of Michler's ketone, a key precursor to dyes like Crystal Violet.[3][5]
-
Polymer Chemistry : The compound serves as an effective hardener and curing agent for epoxy resins, enhancing the thermal stability, chemical resistance, and durability of the final polymer.[1][6] This makes it valuable in high-performance coatings, adhesives, and composite materials.[1]
-
Analytical Chemistry : It is employed as a sensitive reagent for the detection and quantification of various substances.[1] It is notably used in tests for lead and for the qualitative assay of cyanogens, such as hydrogen cyanide produced by bacteria.[2]
-
Pharmaceutical and Biological Research : It can serve as a precursor or intermediate in the synthesis of pharmaceutically active compounds.[1] Additionally, its reaction in the Feigl-Anger test is used for visualizing hydrogen cyanide release in biological systems.[2]
Analytical Characterization Workflow
Confirming the identity and purity of 4,4'-Methylenebis(N,N-dimethylaniline) is essential for its reliable use in research and manufacturing. A multi-technique approach is typically employed.
Standard Analytical Techniques
-
Gas Chromatography (GC) : Used to assess purity, often with a flame ionization detector (FID). A purity of ≥98% is common for commercial grades.[1]
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of purity and can be used to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for structural confirmation. The ¹H NMR spectrum will characteristically show signals for the aromatic protons, the methylene bridge protons, and the N-methyl protons.[7]
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as C-N stretching of the aromatic amine and C-H bonds of the aromatic rings and methyl/methylene groups.
Protocol: HPLC Purity Assay
Objective: To determine the purity of a 4,4'-Methylenebis(N,N-dimethylaniline) sample.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid or other suitable buffer
-
Reference standard of 4,4'-Methylenebis(N,N-dimethylaniline)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water, buffered to a specific pH with a small amount of acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration within the range of the working standards.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standards and the sample solution. Record the chromatograms.
-
Calculation: Identify the peak corresponding to 4,4'-Methylenebis(N,N-dimethylaniline) based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards (Area % or external standard method).
Analytical Workflow Diagram
Caption: A typical multi-technique workflow for analytical characterization.
Toxicology and Safe Handling
4,4'-Methylenebis(N,N-dimethylaniline) is classified as a hazardous substance and requires stringent safety protocols. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][8][9]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H350 | May cause cancer.[2] |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects.[2][10] |
| Precautionary | P202 | Do not handle until all safety precautions have been read and understood.[2] |
| Precautionary | P273 | Avoid release to the environment.[2][10] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Precautionary | P308+P313 | IF exposed or concerned: Get medical advice/attention.[2] |
| Precautionary | P405 | Store locked up.[2][9] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |
Exposure Controls and Personal Protection
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a fume hood, to keep airborne concentrations low.[8] Facilities must be equipped with an eyewash station and a safety shower.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][9][10]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a P3 (EN 143) cartridge or a N95 dust mask.[2]
-
First Aid and Emergency Procedures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]
-
Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]
Spill Response Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4,4'-Methylenebis(N,N-dimethylaniline), 98% 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 4. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Michler's ketone - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 4,4'-Methylenebis(N,N-dimethylaniline)(101-61-1) 1H NMR spectrum [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
